
methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate is an organic compound with a unique structure that includes a thienyl group, a hydroxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate typically involves the reaction of thienyl derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of thienyl aldehyde with a suitable ester in the presence of a base, followed by oxidation to introduce the keto group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of methyl (2Z)-2-carboxy-4-oxo-4-thien-2-ylbut-2-enoate.
Reduction: Formation of methyl (2Z)-2-hydroxy-4-hydroxy-4-thien-2-ylbut-2-enoate.
Substitution: Formation of various substituted thienyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate involves its interaction with various molecular targets. The hydroxy and keto groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The thienyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate: Similar structure but with a phenyl group instead of a thienyl group.
Methyl (2Z)-2-hydroxy-4-oxo-4-furylbut-2-enoate: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its phenyl and furyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
Methyl (2Z)-2-hydroxy-4-oxo-4-thien-2-ylbut-2-enoate, with the molecular formula C9H8O4S and CAS number 5349565, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C9H8O4S |
Molecular Weight | 212.22 g/mol |
CAS Number | 5349565 |
Structure | Chemical Structure |
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. Research has shown that the thienyl moiety contributes to the compound's efficacy against various bacterial strains. A review highlighted the biological effects of substituted thiobenzanilides, which include potential applications in developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in microbial resistance, potentially disrupting cell wall synthesis or interfering with metabolic processes within bacteria .
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines. For instance, compounds with similar structural features have shown promise in inhibiting tumor growth by inducing apoptosis in malignant cells. This suggests a potential for further development as an anticancer agent .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various thienyl derivatives, including this compound. The results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the thienyl ring could enhance antimicrobial potency .
Study 2: Cytotoxic Effects on Cancer Cells
In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value of approximately 30 µM, indicating significant cytotoxicity compared to control groups. The researchers suggested that further structural optimization could lead to more potent anticancer agents .
Future Directions
The biological activity of this compound presents numerous opportunities for research:
- Structural Optimization : Investigating structural modifications to enhance potency and selectivity against target pathogens or cancer cells.
- Mechanistic Studies : Conducting detailed mechanistic studies to elucidate how this compound interacts at the molecular level with biological targets.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models to assess the therapeutic potential and safety profile.
Properties
CAS No. |
6239-07-2 |
---|---|
Molecular Formula |
C9H8O4S |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl (Z)-2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoate |
InChI |
InChI=1S/C9H8O4S/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-5,11H,1H3/b7-5- |
InChI Key |
TZNHHDJRXUBHRB-ALCCZGGFSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C(=O)C1=CC=CS1)/O |
Canonical SMILES |
COC(=O)C(=CC(=O)C1=CC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.